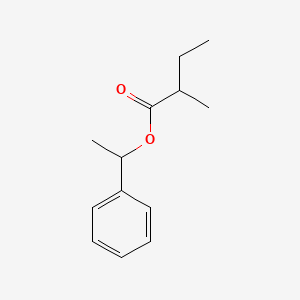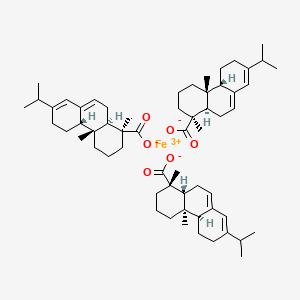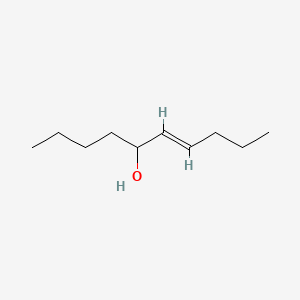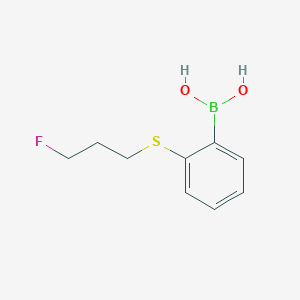
2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring, which is further substituted with a 3-fluoropropylsulfanyl group. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid typically involves the following steps:
Preparation of 3-Fluoropropylsulfanylbenzene: This intermediate can be synthesized by reacting 3-fluoropropyl bromide with thiophenol in the presence of a base such as potassium carbonate.
Borylation Reaction: The intermediate 3-fluoropropylsulfanylbenzene is then subjected to a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Palladium catalysts such as Pd(PPh3)4 are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the boronic acid group.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Biaryl compounds.
Reduction: Borane derivatives.
Scientific Research Applications
2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a precursor for the development of boron-containing drugs, which are of interest due to their unique pharmacological properties.
Industry: The compound can be used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes further transformations. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that can modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the 3-fluoropropylsulfanyl group, making it less versatile in certain synthetic applications.
4-Fluorophenylboronic acid: Contains a fluorine atom on the benzene ring but lacks the propylsulfanyl group.
3-(Methylsulfanyl)phenylboronic acid: Similar sulfur-containing group but lacks the fluorine atom.
Uniqueness
2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid is unique due to the presence of both a fluorine atom and a propylsulfanyl group, which confer distinct reactivity and properties compared to other boronic acids
Properties
CAS No. |
958453-70-8 |
|---|---|
Molecular Formula |
C9H12BFO2S |
Molecular Weight |
214.07 g/mol |
IUPAC Name |
[2-(3-fluoropropylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO2S/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-5,12-13H,3,6-7H2 |
InChI Key |
SBGSKNCJZBJDFK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1SCCCF)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)
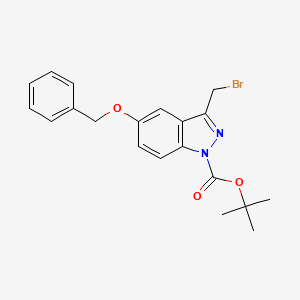
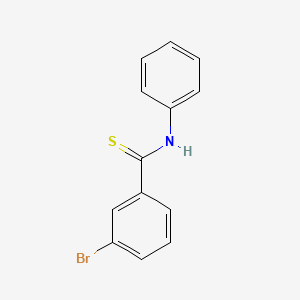
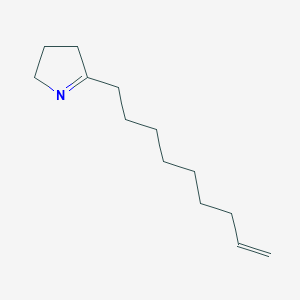
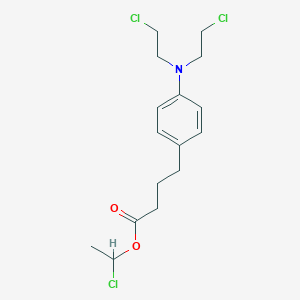

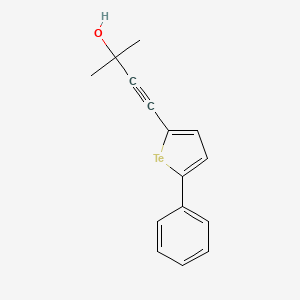
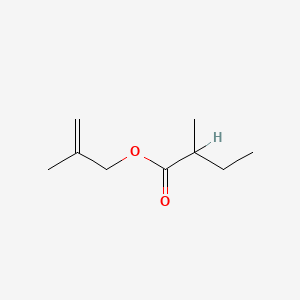
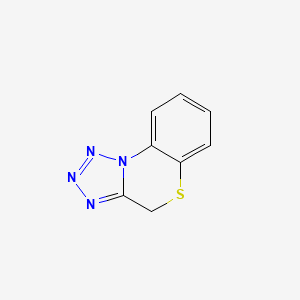

![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
